2-Spiro[2.5]octan-8-ylacetaldehyde
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Description
Scientific Research Applications
Organocatalytic Synthesis and Medicinal Chemistry
Spirocyclic compounds, including those related to "2-Spiro[2.5]octan-8-ylacetaldehyde," have been used extensively in organocatalytic synthesis. For instance, the enantioselective organocatalytic approach facilitates the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, suggesting their potential in medicinal chemistry and drug discovery (Xiao-Hua Chen et al., 2009). This method underscores the versatility of spirocyclic compounds in synthesizing structurally complex and biologically relevant molecules.
Material Science and Polymer Chemistry
In material science, novel polyimides derived from spirocyclic compounds demonstrate exceptional organosolubility and optical transparency. A specific example involves polyimides synthesized from a spiro(fluorene-9,9′-xanthene) skeleton, indicating low moisture absorptions and low dielectric constants, alongside excellent thermal stability. These materials could afford transparent, flexible, and strong films, potentially beneficial for electronic applications (Shujiang Zhang et al., 2010).
Drug Discovery and Development
Spirocycles, due to their inherent three-dimensional nature, offer significant advantages in drug discovery. They can project functionality in all three dimensions, facilitating significant interactions with biological targets. This feature is particularly advantageous for structure-based drug design (SBDD), where spirocyclic cores may enhance the efficacy of drug molecules (Ya-Jun Zheng & C. Tice, 2016). Spirocyclic compounds have been utilized both as core structures and appended to the periphery of molecules in drug discovery, showcasing their versatility in synthesizing effective therapeutic agents.
properties
IUPAC Name |
2-spiro[2.5]octan-8-ylacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPXJAWQBBCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Spiro[2.5]octan-8-ylacetaldehyde |
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